molecular formula C23H22O6 B4154169 METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE

METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE

Cat. No.: B4154169
M. Wt: 394.4 g/mol
InChI Key: NAMBMRNDHOCLPL-UHFFFAOYSA-N
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Description

Methyl [4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) followed by the final formation of the chromen derivative in acidic media . The structures of the obtained compounds are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl [4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester or chromen moiety using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of chromen and ester functionalities allows for diverse chemical modifications and the exploration of new derivatives with enhanced properties.

Properties

IUPAC Name

methyl 2-[4,7-dimethyl-2-oxo-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-13-10-18(28-15(3)22(25)16-8-6-5-7-9-16)21-14(2)17(12-20(24)27-4)23(26)29-19(21)11-13/h5-11,15H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMBMRNDHOCLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OC(C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
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METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 2-{4,7-DIMETHYL-2-OXO-5-[(1-OXO-1-PHENYLPROPAN-2-YL)OXY]-2H-CHROMEN-3-YL}ACETATE

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